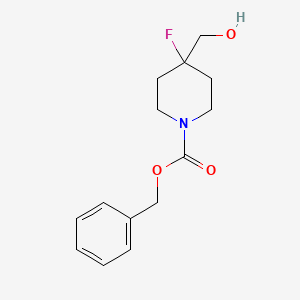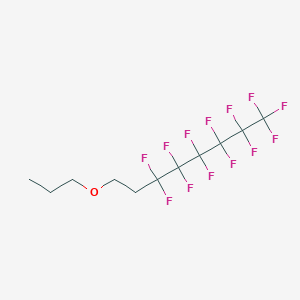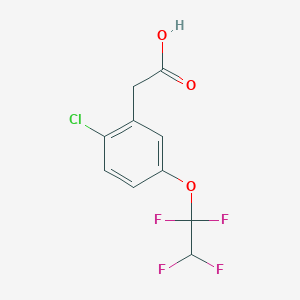![molecular formula C13H18N2O4 B8270352 (betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic acid CAS No. 500788-95-4](/img/structure/B8270352.png)
(betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridinepropanoic acid, with a carbonyl amino group that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in organic synthesis to protect amines from reacting .
Molecular Structure Analysis
The molecule contains a pyridine ring, a propanoic acid group, and an amino group protected by a Boc group. The stereochemistry at the beta carbon is indicated as R, which refers to the configuration of the substituents around the chiral center .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amine . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical and Chemical Properties Analysis
Amino acids, which this compound is derived from, are generally crystalline solids with high melting points . They are soluble in water due to their polar nature .Propriétés
Numéro CAS |
500788-95-4 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Clé InChI |
VGHPUFIBMDVHCT-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=N1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R)-2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B8270324.png)


![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B8270341.png)


![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)


